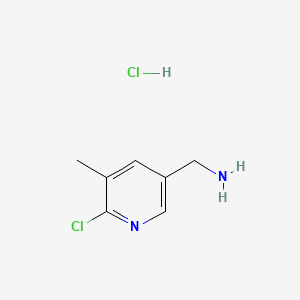

(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(6-chloro-5-methylpyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-6(3-9)4-10-7(5)8;/h2,4H,3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUFVSQNLCVMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydropyridone Halogenation

The synthesis often begins with the halogenation of dihydropyridone derivatives. In US4612377A , 2-oxo-5-methyl-5,6-dichloropiperidine serves as a critical intermediate. Halogenation is achieved using sulfuryl chloride () or chlorine gas in chlorinated aromatic solvents like 1,2,4-trichlorobenzene. The reaction proceeds at 80–130°C, with phosphorus oxychloride () acting as both a chlorinating agent and solvent.

Key conditions :

-

Solvent : 1,2,4-Trichlorobenzene

-

Temperature : 120°C

-

Reagent stoichiometry : 50% excess

-

Reaction time : 6–8 hours

This step yields 2-chloro-5-methylpyridine, a precursor for subsequent amination.

Nucleophilic Amination Strategies

Methylamine Gas Substitution

CN102827070B details an industrial-scale method using methylamine gas () for direct amination. 2-Chloro-5-chloromethylpyridine is dissolved in toluene and reacted with methylamine gas at -5°C to 5°C. The low temperature minimizes side reactions, achieving >98% purity.

Optimized parameters :

| Parameter | Value |

|---|---|

| Temperature | -2°C to 0°C |

| Methylamine flow rate | 100–200 kg/h |

| Solvent | Toluene |

| Yield | 85–90% |

Post-reaction purification involves water washing and toluene distillation, ensuring residual solvent levels <0.1%.

Reductive Amination Pathways

Oxime Reduction

A three-step process from derpharmachemica.com involves:

-

Oxidation : Chromium trioxide () in acetic acid converts alcohols to ketones.

-

Oxime formation : Hydroxylamine hydrochloride () in ethanol-pyridine generates oxime intermediates.

-

Reduction : Zinc dust in acetic acid reduces oximes to primary amines.

Critical data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation | , | 0°C to RT, 12 hr | 75% |

| Oxime formation | Reflux, 6 hr | 82% | |

| Reduction | Zn, | 0°C to RT, 16 hr | 68% |

This route offers modularity but requires stringent control over redox conditions to prevent over-reduction.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Halogenation-amination (Patent) : Suitable for bulk production but requires hazardous .

-

Gas-phase amination (Patent) : Scalable with minimal waste, though cryogenic conditions increase energy costs.

-

Reductive amination (Literature) : Versatile for analogs but lower overall yield due to multi-step losses.

Purity and Byproduct Management

-

Patent : Achieves >98.5% purity via toluene azeotrope distillation.

-

Literature : Requires column chromatography for final purification, adding complexity.

Industrial Recommendations

For large-scale synthesis, the methylamine gas substitution method () is preferred due to its high yield and simplicity. Laboratories exploring analogs may opt for reductive amination () despite its lower efficiency. Future research should address solvent recovery in halogenation routes ( ) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological systems, potentially leading to the development of drugs targeting specific receptors or enzymes.

Preliminary studies indicate that this compound may exhibit:

- Antimicrobial Properties: Potential effectiveness against certain bacterial strains.

- Antiviral Activity: Possible interaction with viral replication mechanisms.

- Anticancer Effects: Initial data suggest it may influence cancer cell proliferation.

Further research is necessary to validate these biological activities through rigorous pharmacological testing.

Material Science Applications

In addition to its pharmaceutical relevance, this compound can be utilized in material science:

- Coordination Chemistry: The compound can act as a ligand in coordination complexes with metal ions, which may have applications in catalysis and sensor technology.

Future Research Directions

The current literature on this compound indicates promising avenues for future research:

- In-depth Pharmacological Studies: Conducting assays to confirm antimicrobial, antiviral, and anticancer properties.

- Mechanistic Studies: Investigating the biochemical pathways influenced by this compound.

- Material Science Exploration: Evaluating its potential as a ligand in various catalytic processes.

Mechanism of Action

The mechanism of action of (6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Several positional isomers of this compound exist, differing in the substitution pattern of chlorine and methyl groups on the pyridine ring. Key examples include:

Key Observations :

- Substituent Position Effects: The position of chlorine and methyl groups significantly influences electronic properties and steric hindrance.

- Synthetic Utility : Isomers like (2-Chloro-5-methylpyridin-3-yl)methanamine HCl are used in parallel drug discovery workflows to explore structure-activity relationships (SAR) .

Analogous Heterocyclic Derivatives

Compounds with thiazole or alternative heterocyclic cores exhibit distinct physicochemical and pharmacological profiles:

Key Observations :

- Heterocycle Impact : Thiazole-based analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher molecular weights (>260 g/mol) and melting points (>200°C) compared to pyridine derivatives, likely due to increased aromaticity and hydrogen-bonding capacity .

- Hydration Effects: The monohydrate form of the 3-chlorophenyl thiazole derivative shows reduced thermal stability (mp 203–204°C vs. 268°C for the anhydrous form), highlighting the role of crystallinity in stability .

Functional Group Variants

Substitution of the amine group or pyridine core alters applications:

Key Observations :

- Benzene vs.

- Regulatory Relevance : Compounds like (2-Chloro-phenyl)methanamine HCl are validated as impurity standards in APIs, underscoring the importance of structural analogs in quality control .

Biological Activity

(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a chlorine atom and a methyl group on the pyridine ring, exhibits properties that could be leveraged in medicinal chemistry and drug development. This article synthesizes current knowledge regarding its biological activity, synthesis methods, and potential applications.

The molecular formula of this compound is CHClN·HCl, with a molecular weight of approximately 193.07 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for laboratory and pharmaceutical applications.

Preliminary studies suggest that this compound interacts with specific biological targets, such as enzymes or receptors. Its mechanism may involve acting as an inhibitor or activator within various metabolic pathways. The structural characteristics of the compound allow it to engage in binding interactions that could lead to significant biological effects.

Pharmacological Properties

Pyridine derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. However, specific research on the biological applications of this compound remains limited. Initial interaction studies indicate potential engagement with certain receptors or enzymes.

Synthesis and Derivative Studies

The synthesis of this compound typically involves straightforward chemical reactions that yield high-purity products. Notable methods include:

- Oxidation : Converting the compound into N-oxides using oxidizing agents like hydrogen peroxide.

- Reduction : Utilizing lithium aluminum hydride or sodium borohydride to produce amine derivatives.

- Substitution Reactions : The chlorine atom at the 6-position can be substituted with various functional groups through nucleophilic substitution reactions.

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is useful to compare its biological activity with structurally similar compounds. Below is a table summarizing some related pyridine derivatives and their observed activities:

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Antimicrobial | |

| Compound B | Structure B | Antiviral | |

| Compound C | Structure C | Anticancer |

Case Studies and Research Findings

Research on this compound has primarily focused on its synthesis and preliminary biological assessments:

- Initial Interaction Studies : These studies suggest that the compound may exhibit interactions with specific biological targets, warranting further exploration through binding assays and functional studies.

- Potential Therapeutic Applications : Given its structural features, there is potential for development as a therapeutic agent targeting various diseases, although specific applications remain to be fully elucidated through rigorous clinical trials.

Q & A

Q. Methodological Insight :

- Electron-Withdrawing Groups (e.g., Cl, NO): Increase metabolic stability but reduce solubility .

- Methyl Groups : Enhance target selectivity via steric effects (e.g., reduced off-target binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.